molecular formula C17H23NO2S B11493713 N-(3-methylphenyl)adamantane-1-sulfonamide

N-(3-methylphenyl)adamantane-1-sulfonamide

Cat. No.: B11493713
M. Wt: 305.4 g/mol
InChI Key: GZBGHEYNKNZTPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methylphenyl)adamantane-1-sulfonamide is a compound that belongs to the class of adamantane derivatives. Adamantane is a diamondoid hydrocarbon known for its unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The addition of a sulfonamide group and a 3-methylphenyl group to the adamantane core enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)adamantane-1-sulfonamide typically involves the reaction of adamantane derivatives with sulfonamide precursors. One common method includes the use of adamantane-1-sulfonyl chloride, which reacts with 3-methylphenylamine under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)adamantane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-(3-methylphenyl)adamantane-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)adamantane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The adamantane core provides rigidity and stability, enhancing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)adamantane-1-sulfonamide
  • N-(2-methylphenyl)adamantane-1-sulfonamide
  • N-(3-chlorophenyl)adamantane-1-sulfonamide

Uniqueness

N-(3-methylphenyl)adamantane-1-sulfonamide is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological interactions. This positional isomerism can lead to differences in binding affinity, stability, and overall effectiveness in various applications .

Properties

Molecular Formula

C17H23NO2S

Molecular Weight

305.4 g/mol

IUPAC Name

N-(3-methylphenyl)adamantane-1-sulfonamide

InChI

InChI=1S/C17H23NO2S/c1-12-3-2-4-16(5-12)18-21(19,20)17-9-13-6-14(10-17)8-15(7-13)11-17/h2-5,13-15,18H,6-11H2,1H3

InChI Key

GZBGHEYNKNZTPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.